VX-745

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Neflamapimod wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von p38 MAPK in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Zellsignalisierung, Entzündung und Neurodegeneration.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer therapeutischer Wirkstoffe, die auf entzündliche und neurodegenerative Erkrankungen abzielen.

5. Wirkmechanismus

Neflamapimod entfaltet seine Wirkung durch selektive Hemmung der Alpha-Isoform von p38 MAPK, einer Kinase, die an der Regulation von Entzündungsreaktionen und zellulärem Stress beteiligt ist. Durch die Hemmung dieser Kinase reduziert Neflamapimod die Produktion von proinflammatorischen Zytokinen wie Tumornekrosefaktor-Alpha und Interleukin-1 Beta. Diese Hemmung führt zu einer Verringerung der Neuroinflammation, einer Verbesserung der synaptischen Funktion und potenziellen neuroprotektiven Wirkungen .

Wirkmechanismus

Target of Action

VX-745, also known as Neflamapimod, is a potent and selective inhibitor of the alpha isoform of the mitogen-activated serine/threonine protein kinase p38 MAPK . This enzyme, often referred to as a “stress kinase”, is considered a drug target in central nervous system (CNS) diseases . It is expressed in microglia and neurons .

Mode of Action

This compound interacts with its target, p38 MAPKα, by inhibiting its activity . In microglia, p38 MAPKα stimulates the release of pro-inflammatory cytokines such as TNFα and IL-1β in response to various stressors, including Aβ42 . In neurons, signaling via p38 MAPKα has been implicated in tau localization and neuronal plasticity .

Biochemical Pathways

The inhibition of p38 MAPKα by this compound affects several biochemical pathways. It regulates Ras-related protein Rab5, a key regulator of early endosomes whose role in endolysosomal and synaptic vesicle function has made it a target in neurodegenerative disease drug development . Other p38 MAPKα inhibitors have been reported to slow progression in Alzheimer’s disease mouse models .

Pharmacokinetics

This compound has a favorable pharmacokinetic profile. It has been reported to reach higher concentrations in the CNS than in peripheral blood . .

Result of Action

The action of this compound results in several molecular and cellular effects. In animal models, it reportedly shifts microglial activation from a pro-inflammatory to a phagocytic state, improving mitochondrial function, synaptic transmission, and memory . It also reduces the number of degenerating neurons labeled with Fluoro-Jade B in the brains of mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the timing of administration can significantly affect the drug’s effectiveness. In a study, inhibition of p38 MAPK activity in IM3 cells at the time of day when the levels are normally low in HA cells under control of the circadian clock, significantly reduced IM3 invasiveness . This suggests that the timing of drug administration could be an important factor in maximizing the therapeutic effect of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Neflamapimod involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.

Industrial Production Methods: Industrial production of Neflamapimod typically involves large-scale synthesis using batch or continuous flow processes. These methods are designed to ensure consistency, scalability, and cost-effectiveness. The process includes rigorous quality control measures to meet regulatory standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Neflamapimod unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von nukleophilen oder elektrophilen Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter kontrollierten Temperatur- und pH-Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung unter inerter Atmosphäre.

Substitution: Nukleophile wie Halogenide, Amine oder Alkohole und Elektrophile wie Alkylhalogenide oder Acylchloride unter geeigneten Lösungsmitteln und Temperaturen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Neflamapimod mit modifizierten funktionellen Gruppen, die für weitere pharmakologische Studien oder als Zwischenprodukte bei der Synthese komplexerer Moleküle verwendet werden können.

Vergleich Mit ähnlichen Verbindungen

Neflamapimod ist in seiner selektiven Hemmung der p38 MAPK-Alpha-Isoform einzigartig, was es von anderen p38 MAPK-Hemmern unterscheidet. Zu ähnlichen Verbindungen gehören:

SB203580: Ein nicht-selektiver p38 MAPK-Hemmer mit breiterer Aktivität, aber höherem Potenzial für Off-Target-Effekte.

BIRB 796: Ein weiterer p38 MAPK-Hemmer mit unterschiedlicher Selektivität und pharmakokinetischen Eigenschaften.

VX-702: Eine verwandte Verbindung mit ähnlichen Zielen, aber unterschiedlichen klinischen Anwendungen.

Die Spezifität von Neflamapimod für die Alpha-Isoform und seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, machen es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen .

Eigenschaften

IUPAC Name |

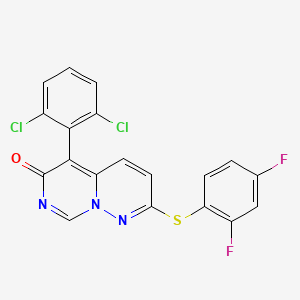

5-(2,6-dichlorophenyl)-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H9Cl2F2N3OS/c20-11-2-1-3-12(21)17(11)18-14-5-7-16(25-26(14)9-24-19(18)27)28-15-6-4-10(22)8-13(15)23/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPKQEUBKLEPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

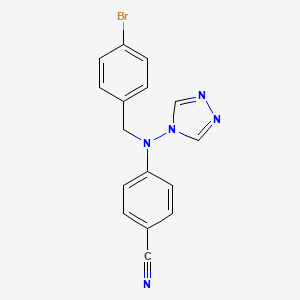

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Cl2F2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175115 | |

| Record name | VX 745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209410-46-8 | |

| Record name | 5-(2,6-Dichlorophenyl)-2-[(2,4-difluorophenyl)thio]-6H-pyrimido[1,6-b]pyridazin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209410-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neflamapimod [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209410468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neflamapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VX 745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEFLAMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYL52QM320 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide](/img/structure/B1684270.png)

![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)